N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety linked to a benzofuran carboxamide, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole intermediate, which is then coupled with the benzofuran carboxamide under specific reaction conditions. The process may involve:
Formation of Benzothiadiazole Intermediate: This step often includes the reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
Coupling Reaction: The benzothiadiazole intermediate is then reacted with 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful as a probe in biological imaging.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide: stands out due to its unique combination of benzothiadiazole and benzofuran moieties, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics.
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2S/c1-9-6-10(2)16-11(3)17(23-15(16)7-9)18(22)19-12-4-5-13-14(8-12)21-24-20-13/h4-8H,1-3H3,(H,19,22) |
InChI Key |
AQLBIKJQAKNRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC4=NSN=C4C=C3)C)C |
Origin of Product |
United States |
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